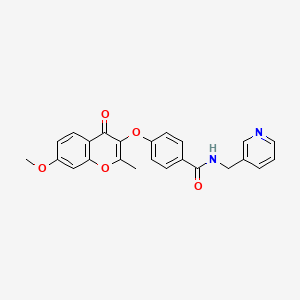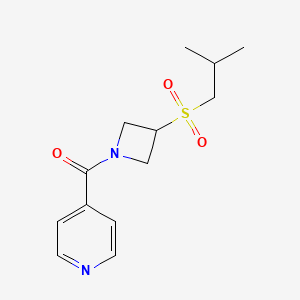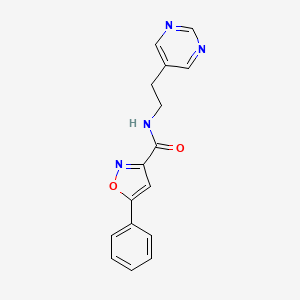
7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials might include isopentylamine, methylamine, and various thiol and ketone derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to maintain consistent production rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thio group.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: Various substitution reactions might occur, especially at the purine ring, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, purine derivatives often have significant roles, including acting as enzyme inhibitors or substrates in metabolic pathways.
Medicine
In medicine, compounds like this might be investigated for their potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory properties.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include nucleic acid enzymes, signaling proteins, or metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine compound found in chocolate, with mild stimulant properties.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7-isopentyl-3-methyl-8-((3-oxobutan-2-yl)thio)-1H-purine-2,6(3H,7H)-dione’s uniqueness might lie in its specific substituents, which could confer distinct chemical reactivity or biological activity compared to other purine derivatives.
Properties
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-8(2)6-7-19-11-12(18(5)14(22)17-13(11)21)16-15(19)23-10(4)9(3)20/h8,10H,6-7H2,1-5H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAWACMDJQOWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole](/img/structure/B2686892.png)
![N-{[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2686893.png)


methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2686897.png)

![1-(2,4-dimethoxyphenyl)-6,8-dimethoxy-4-methyl-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2686899.png)

![3-(4-cyanophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2686904.png)
![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2686905.png)


